Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate
Description
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-13-7(11)9-3-10(4-9,6-15-5-9)8(12)14-2/h3-6H2,1-2H3 |
InChI Key |
KZUIOBUCVHOGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(COC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate
Acid-Mediated Isomerization of (2-Oxaspiro[3.3]heptan-6-yl)methanols
The most recent and prominent method for preparing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, including the dimethyl dicarboxylate derivative, involves an acid-catalyzed isomerization reaction. This approach was reported in a 2025 Organic Letters publication and related ChemRxiv preprint, describing the synthesis of 3-oxabicyclo[3.1.1]heptane scaffolds as isosteres of meta-substituted benzenes.
Key Features of the Method:
- Starting Material: (2-Oxaspiro[3.3]heptan-6-yl)methanols with appropriate substitution.
- Catalyst: Catalytic quantities of pyridinium chloride (PyrHCl).
- Reaction Conditions: Mild acid-mediated isomerization under controlled temperature.
- Outcome: Conversion of the spirocyclic methanol precursors into the bicyclic 3-oxabicyclo[3.1.1]heptane core with 1,5-disubstitution pattern.
This method provides a straightforward, efficient route to the desired bicyclic scaffold with good control over stereochemistry and functional group tolerance. It is particularly suitable for preparing building blocks for medicinal chemistry applications.
| Parameter | Details |
|---|---|
| Starting Material | (2-Oxaspiro[3.3]heptan-6-yl)methanols |
| Catalyst | Pyridinium chloride (PyrHCl), catalytic |
| Reaction Type | Acid-mediated isomerization |
| Temperature | Mild (typically room temperature to moderate heating) |
| Product | 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes |
| Advantages | Mild conditions, good stereochemical control, scalable |
This method was demonstrated to be versatile by preparing various derivatives and incorporating the bicyclic motif into drug molecules such as the anticancer agent Sonidegib, leading to improved drug-like properties.
Alternative Synthetic Routes and Related Processes
While the acid-mediated isomerization is the most direct and recent method, related bicyclic compounds with similar ring systems have been prepared by other synthetic strategies, which can inform the preparation of the target compound:
- Cyclization Strategies: Formation of the bicyclic core via intramolecular cyclization of suitably functionalized precursors, often involving nucleophilic attack on epoxides or halohydrins.
- Spirocyclic Intermediates: Use of spirocyclic intermediates such as oxaspiro compounds, which upon rearrangement or ring expansion yield the bicyclic oxabicycloheptane framework.
- Functional Group Transformations: Esterification steps to introduce the dimethyl dicarboxylate groups after the bicyclic core is constructed.
Although specific detailed procedures for this compound via these alternative routes are less documented in open literature, patent literature on related bicyclic compounds (e.g., azabicyclo derivatives) suggests that multi-step synthetic sequences involving ring closures and functional group modifications are feasible.
Comparative Analysis of Preparation Methods
| Aspect | Acid-Mediated Isomerization | Alternative Cyclization Routes |
|---|---|---|
| Starting Material | (2-Oxaspiro[3.3]heptan-6-yl)methanols | Various functionalized precursors |
| Catalysts/Reagents | Pyridinium chloride (catalytic acid) | Lewis acids, bases, or other catalysts |
| Reaction Conditions | Mild, often room temperature to moderate heating | Variable; sometimes harsher or multi-step |
| Stereochemical Control | Good, due to mild conditions and catalyst choice | Depends on reaction; may require chiral auxiliaries |
| Scalability | Demonstrated scalable | Variable; often more complex |
| Functional Group Tolerance | High | Variable |
| Yield and Purity | Generally good yields reported | Variable, depending on route |
| Application in Medicinal Chemistry | Directly applicable, demonstrated incorporation into drug candidates | Less direct, may require additional steps |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in ring topology, substituents, or functional groups:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate | 2940861-58-3 | C10H14O5* | 3-oxa bridge, bicyclo[3.1.1]heptane core |
| 1,5-Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate | 75328-54-0 | C11H16O4 | No oxygen bridge; bicyclo[3.1.1]heptane core |
| Dimethyl bicyclo[3.2.0]heptane-1,5-dicarboxylate | Not provided | C11H16O4 | Bicyclo[3.2.0]heptane core (different ring fusion) |
| Dimethyl furan-2,5-dicarboxylate (FDME) | Not provided | C8H8O6 | Planar furan ring with ester groups |
*Note: The molecular formula for this compound is inferred based on structural analysis (replacement of a CH2 group with O in the bicyclo core) .
Structural and Functional Differences
The bicyclo[3.2.0]heptane derivative () features a fused 5- and 4-membered ring system, reducing ring strain compared to the bicyclo[3.1.1] framework .
Synthetic Accessibility: Dimethyl bicyclo[3.2.0]heptane-1,5-dicarboxylate is synthesized via distillation of crude reaction mixtures, yielding 89% purity (bp 75.5–76°C at 0.2 mm Hg) .
Physical Properties: The non-oxa analog (CAS: 75328-54-0) has a molecular weight of 212.24 g/mol (C11H16O4), while the 3-oxa variant’s inferred formula (C10H14O5) suggests higher polarity and lower volatility . FDME (Dimethyl furan-2,5-dicarboxylate) is a planar, aromatic system with distinct electronic properties, making it suitable for polymer production (e.g., PEF) .
Biological Activity
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate (CAS: 2920404-85-7) is a bicyclic compound characterized by its unique structural configuration, which includes an oxabicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 214.22 g/mol. Its structure includes two carboxylate groups, which significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14O5 |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 2920404-85-7 |
| IUPAC Name | This compound |
Therapeutic Potential
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound can enhance the effectiveness of anticancer drugs by improving their physicochemical properties such as permeability and metabolic stability .
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, although specific studies are still required to confirm this activity .
- Interactions with Biological Macromolecules : Ongoing research is investigating the interactions between this compound and various biological macromolecules, which could provide insights into its mechanism of action and potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Anticancer Properties
A study demonstrated that incorporating the oxa-BCH structure into anticancer drug formulations improved solubility and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .
Synthesis and Biological Evaluation
Research also focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. The findings indicated that modifications to the bicyclic structure could lead to compounds with significantly different biological profiles .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate in laboratory settings?
- Methodological Answer : Strict adherence to hazard codes is essential. Use PPE (gloves, goggles, lab coats) per P280 . Work in a fume hood (P271) to avoid inhalation (P260/P261) and ensure no skin contact (P262). Store away from ignition sources (P210) and avoid environmental release (P273). Conduct a pre-experiment risk assessment using SDS guidelines for similar bicyclic esters .
Q. How is this compound synthesized, and what purification methods ensure high yields?
- Methodological Answer : Synthesis often involves Diels-Alder or [2+2] cycloaddition reactions with dimethyl acetylenedicarboxylate derivatives. For example, cyclization of dienophiles in anhydrous toluene at 80–100°C with Lewis acid catalysts (e.g., BF₃·Et₂O) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Methodological Answer : Use - and -NMR to confirm bicyclic ester geometry and substituent positions. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with internal standards .
Advanced Research Questions
Q. How to design experiments to probe the compound’s reactivity in photochemical [2+2] cycloadditions?
- Methodological Answer : Use UV-Vis spectroscopy to monitor reaction kinetics under controlled light (λ = 300–350 nm). Optimize solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading (e.g., Ru(bpy)₃²⁺). Compare regioisomer ratios via -NMR integration and DFT calculations to predict transition states .
Q. How to resolve contradictory data on stability under acidic vs. alkaline conditions?
- Methodological Answer : Conduct pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Use Arrhenius plots to extrapolate shelf-life. Cross-validate with LC-MS to identify hydrolysis byproducts (e.g., dicarboxylic acids). Replicate experiments with buffer controls to isolate pH effects .
Q. What methodologies evaluate its environmental persistence and ecotoxicology?
- Methodological Answer : Follow OECD Test Guidelines:
- Hydrolysis : Expose to pH 4, 7, and 9 buffers; quantify half-life via UV absorbance.
- Bioaccumulation : Use OECD 305 model with zebrafish; measure BCF (bioconcentration factor).
- Microbial Toxicity : Perform ISO 11348-3 luminescent bacteria assay (EC₅₀ determination).
Correlate results with computational models (EPI Suite) for risk prioritization .
Data Contradiction and Validation Strategies
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer : Re-measure using DSC (differential scanning calorimetry) at 5°C/min under nitrogen. Cross-check NMR spectra with databases (e.g., PubChem, Reaxys). Validate via interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025) .
Q. What experimental controls are critical when studying catalytic asymmetric derivatization?
- Methodological Answer : Include (1) achiral catalysts (e.g., DMAP) to rule out non-enantioselective pathways, (2) chiral additives (e.g., BINOL) to test ligand effects, and (3) racemic controls for ee determination via chiral HPLC (Chiralpak IA column) .
Regulatory and Compliance Considerations
Q. What regulatory frameworks apply to its use in cross-border collaborative research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
